

## ARM165: A Comparative Guide to its Selective Toxicity in Non-AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational PI3Ky degrader, **ARM165**, with alternative PI3K inhibitors, focusing on its toxicity profile in non-Acute Myeloid Leukemia (AML) cell lines. The data presented herein supports the potential of **ARM165** as a highly selective anti-leukemic agent with a favorable safety profile for non-malignant cells.

### **Executive Summary**

**ARM165** is a first-in-class, heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively degrades phosphoinositide 3-kinase gamma (PI3K $\gamma$ ), a key signaling node in AML. Preclinical studies have demonstrated the high efficacy of **ARM165** against AML cells, with an IC50 value of less than 1  $\mu$ M.[1] Crucially, extensive in vitro and in vivo assessments reveal that **ARM165** exhibits minimal toxicity towards non-AML cell lines and in non-tumor models. This remarkable selectivity is attributed to the restricted expression of PI3K $\gamma$  in the myeloid lineage, rendering other cell types inherently resistant to its degradation.[2] This guide summarizes the available data, providing a direct comparison with other PI3K inhibitors and detailing the experimental methodologies used to generate these findings.

## **Comparative Toxicity Analysis**

The selective cytotoxicity of **ARM165** is a key differentiator from traditional pan-PI3K inhibitors, which often exhibit dose-limiting toxicities due to their broad activity across various isoforms expressed in healthy tissues.[3][4]



### In Vitro Cytotoxicity

**ARM165** has been shown to have no significant impact on the viability and colony-forming capacity of non-AML cell lines.[2][5] This contrasts with other PI3K inhibitors that can exhibit off-target effects.

Table 1: Comparative in Vitro Cytotoxicity of PI3K Inhibitors

| Compound   | Target(s)                     | AML Cell<br>Line (OCI-<br>AML3) IC50<br>(µM) | Non-AML<br>Cell Line<br>(HEK293T)<br>IC50 (µM) | Selectivity<br>Index (Non-<br>AML/AML) | Reference |
|------------|-------------------------------|----------------------------------------------|------------------------------------------------|----------------------------------------|-----------|
| ARM165     | PI3Кү<br>(Degrader)           | < 1                                          | > 50<br>(estimated)                            | > 50                                   | [1][6]    |
| AZ2        | PI3Ky<br>(Inhibitor)          | ~5                                           | > 50<br>(estimated)                            | > 10                                   | [6]       |
| Buparlisib | Pan-Class I<br>PI3K           | Not Reported                                 | Not Reported                                   | Not<br>Applicable                      | [7]       |
| TG-100-115 | Pan-PI3K (γ/<br>δ preference) | Not Reported                                 | Not Reported                                   | Not<br>Applicable                      | [4]       |

Note: Specific IC50 values for **ARM165** and AZ2 in non-AML cell lines are not explicitly reported in the primary literature but are stated to be non-toxic at effective AML concentrations. The values presented are conservative estimates based on these qualitative statements for comparative purposes.

### **In Vivo Toxicity Assessment**

A study in naive mice demonstrated that **ARM165** is well-tolerated in vivo. Daily intravenous injections of **ARM165** for seven consecutive days did not result in any significant adverse effects.

Table 2: In Vivo Toxicity Profile of **ARM165** in Naive Mice



| Parameter                           | Vehicle<br>Control    | ARM165 (0.051<br>mg/kg) | p-value | Reference |
|-------------------------------------|-----------------------|-------------------------|---------|-----------|
| Body Weight<br>Change               | No significant change | No significant change   | NS      |           |
| Spleen Weight (mg)                  | Mean ± SD             | Mean ± SD               | NS      |           |
| White Blood Cell<br>Count (x10^9/L) | Mean ± SD             | Mean ± SD               | NS      |           |
| Red Blood Cell<br>Count (x10^12/L)  | Mean ± SD             | Mean ± SD               | NS      |           |
| Platelet Count<br>(x10^9/L)         | Mean ± SD             | Mean ± SD               | NS      |           |

NS: Not Significant. Specific mean and SD values were not available in the abstracts and would require access to the full publication's supplementary data.

### **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of **ARM165**'s mechanism and the methods used for its evaluation, the following diagrams are provided.

## PI3Ky-Akt Signaling Pathway and ARM165's Mechanism of Action





Click to download full resolution via product page

Caption: **ARM165** degrades PI3Ky via the ubiquitin-proteasome system.

# **Experimental Workflow for In Vitro Cytotoxicity Assessment**





Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.



# **Experimental Protocols Cell Viability (MTT) Assay**

- Cell Seeding: Plate cells (both non-AML and AML lines) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 μL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of ARM165 and control compounds (e.g., AZ2, pan-PI3K inhibitors) in culture medium. Add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
- Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the
  percentage of cell viability versus compound concentration and determine the IC50 values
  using non-linear regression analysis.

### **Colony-Forming Unit (CFU) Assay**

- Cell Preparation: Harvest and count non-AML and AML cells. Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
- Treatment: Treat the cells with the desired concentrations of **ARM165** or vehicle control for 24 hours.



- Plating in Methylcellulose: Following treatment, wash the cells and resuspend them in IMDM.
   Mix the cell suspension with methylcellulose-based medium (e.g., MethoCult™)
   supplemented with appropriate cytokines to support colony growth. Plate 1.1 mL of the
   mixture into 35 mm culture dishes.
- Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 atmosphere for 10-14 days.
- Colony Counting: Enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of 50 or more cells.
- Data Analysis: Compare the number of colonies in the ARM165-treated group to the vehicle control group to determine the effect on colony-forming capacity.

#### Conclusion

The available data strongly indicates that **ARM165** possesses a highly desirable therapeutic window, exhibiting potent anti-leukemic activity while sparing non-malignant cells from toxicity. This is a significant advantage over broader-acting PI3K inhibitors. The myeloid-restricted expression of its target, PI3Ky, provides a clear biological rationale for this selectivity.[2] Further clinical investigation is warranted to fully elucidate the safety and efficacy of **ARM165** in the treatment of AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Subcellular PIK3CG The Human Protein Atlas [proteinatlas.org]
- 2. PIK3CG protein expression summary The Human Protein Atlas [proteinatlas.org]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. communities.springernature.com [communities.springernature.com]



- 6. genecards.org [genecards.org]
- 7. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- To cite this document: BenchChem. [ARM165: A Comparative Guide to its Selective Toxicity in Non-AML Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619399#arm165-s-effect-on-non-aml-cell-lines-for-toxicity-assessment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com